N-Deshydroxyethyl Dasatinib
CAS No.: 910297-51-7
VCID: VC0193331
Molecular Formula: C20H22ClN7OS
Molecular Weight: 444.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-Deshydroxyethyl Dasatinib, also known as N-Deshydroxyethyl BMS-354825, is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . N-Deshydroxyethyl Dasatinib is involved in studies related to cancer and immune diseases . It also degrades ABL by binding to the IAP ligand to form SNIPER . This compound has several names and identifiers, including N-Deshydroxyethyl Dasatinib, 910297-51-7, BMS-528691, and UNII-38T0L9673E . The molecular formula for N-Deshydroxyethyl Dasatinib is C20H22ClN7OS, with a molecular weight of 444.0 g/mol . The IUPAC name is N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide . |
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CAS No. | 910297-51-7 |
Product Name | N-Deshydroxyethyl Dasatinib |
Molecular Formula | C20H22ClN7OS |
Molecular Weight | 444.0 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) |
Standard InChIKey | DOBZFFWLHXORTB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide; Dasatinib metabolite M4 |
PubChem Compound | 11669430 |
Last Modified | Aug 15 2023 |
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